molecular formula C12H10F3NO2S B2641590 2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 344266-32-6

2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione

Cat. No.: B2641590
CAS No.: 344266-32-6
M. Wt: 289.27
InChI Key: PCABDCOPPLKTQT-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a chemical compound with the molecular formula C12H10F3NO2S and a molecular weight of 289.27 g/mol. This compound is known for its unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with 2-methyl-3,5-dioxomorpholine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvent, low to moderate temperature.

    Substitution: Nucleophiles such as amines, thiols; conditionsorganic solvent, room temperature to reflux.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenyl isothiocyanate

Uniqueness

2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is unique due to its thiomorpholine ring structure combined with a trifluoromethylphenyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c1-7-11(18)16(10(17)6-19-7)9-4-2-8(3-5-9)12(13,14)15/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCABDCOPPLKTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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